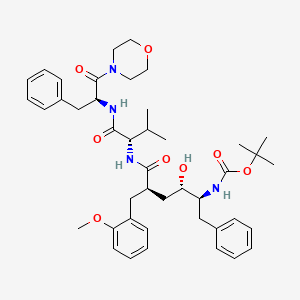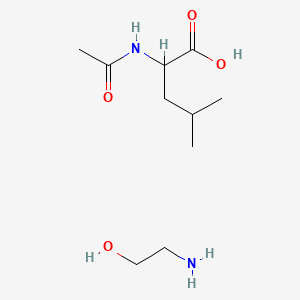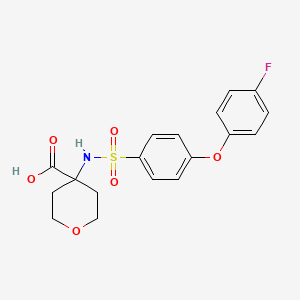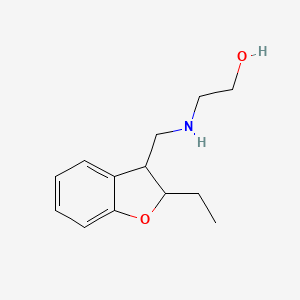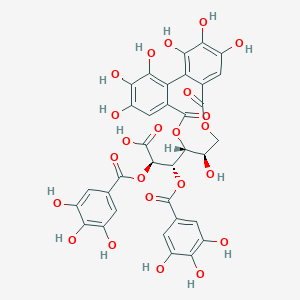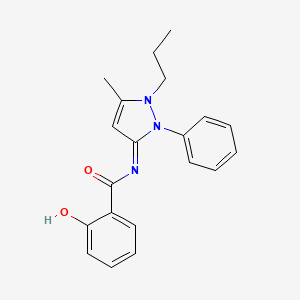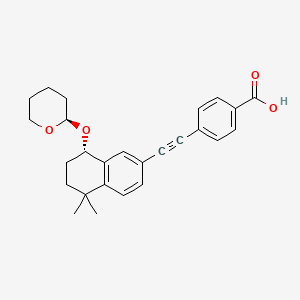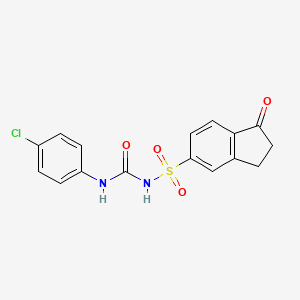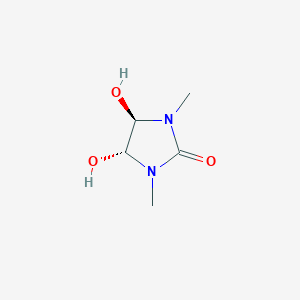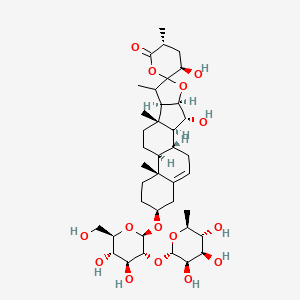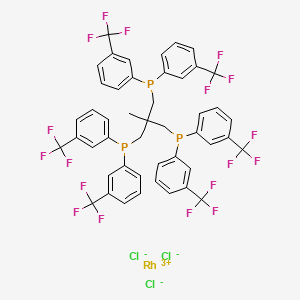
(RhCl3(CF3PPP))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(III) chloride (RhCl3(CF3PPP)): is a coordination compound that features rhodium in the +3 oxidation state. This compound is known for its distinctive red-brown color and is commonly used in various chemical reactions and industrial applications. The presence of the trifluoromethyl-substituted phosphine ligand (CF3PPP) enhances its reactivity and stability, making it a valuable compound in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrochloric Acid Reaction: Rhodium(III) chloride can be synthesized by reacting rhodium(III) oxide with hydrochloric acid.
Chlorine Reaction: Another method involves reacting rhodium sponge with chlorine gas at temperatures between 200-300°C.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: RhCl3(CF3PPP) can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Substitution: This compound can participate in substitution reactions where ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Ethanol, water, and other polar solvents.
Major Products:
Rhodium(I) Derivatives: Formed during reduction reactions.
Ligand-Substituted Complexes: Produced during substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Electrocatalysis: It is used to dope graphene with rhodium nanoparticles, enhancing its electrocatalytic properties for energy and sensing applications.
Biology and Medicine:
Biomedical Research: Rhodium complexes are studied for their potential use in cancer treatment due to their ability to interact with DNA and proteins.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Catalytic Activity: The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through coordination with substrates.
Interaction with Biomolecules: In biomedical applications, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
- Rhodium(III) Fluoride (RhF3)
- Rhodium(III) Bromide (RhBr3)
- Rhodium(III) Iodide (RhI3)
- Cobalt(II) Chloride (CoCl2)
- Iridium(III) Chloride (IrCl3)
- Ruthenium(III) Chloride (RuCl3)
- Palladium(II) Chloride (PdCl2)
Uniqueness:
Propiedades
Número CAS |
204906-23-0 |
|---|---|
Fórmula molecular |
C47H33Cl3F18P3Rh |
Peso molecular |
1241.9 g/mol |
Nombre IUPAC |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trichloride |
InChI |
InChI=1S/C47H33F18P3.3ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;;;;/h2-25H,26-28H2,1H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
IFZCGCQPPVAXSJ-UHFFFAOYSA-K |
SMILES canónico |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


